methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate
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Overview
Description
Methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate is a complex organic compound with a unique structure that includes an imidazo[2,1-f]purin core
Preparation Methods
The synthesis of methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[2,1-f]purin core, followed by the introduction of the methyl and phenyl groups. Reaction conditions may include the use of catalysts, specific temperature controls, and solvent systems to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reactions for large-scale synthesis, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate can be compared with other similar compounds, such as:
- Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 3-Methyl-1-phenyl-2-pyrazoline-5-one These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific imidazo[2,1-f]purin core and its potential applications across various fields.
Properties
Molecular Formula |
C18H19N5O4 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 2-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C18H19N5O4/c1-11-5-4-6-12(9-11)21-7-8-22-14-15(19-17(21)22)20(2)18(26)23(16(14)25)10-13(24)27-3/h4-6,9H,7-8,10H2,1-3H3 |
InChI Key |
NUQWMEQLEXJWCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC |
Origin of Product |
United States |
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